

An In-depth Technical Guide to Methyl 2-(4-methylphenylsulfonamido)acetate

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Compound of Interest

Compound Name:	Methyl 2-(4-methylphenylsulfonamido)acetate
Cat. No.:	B153594

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of **Methyl 2-(4-methylphenylsulfonamido)acetate**. It is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly those with an interest in sulfonamide derivatives.

Chemical Properties and Data

Methyl 2-(4-methylphenylsulfonamido)acetate, also known as Tos-Gly-OMe, is a sulfonamide derivative of the amino acid glycine.^[1] It is a white to off-white solid at room temperature.^[2] The compound's core structure consists of a methyl acetate group linked to a tosyl (4-methylphenylsulfonyl) moiety via a sulfonamide bond.

Table 1: Physicochemical Properties of **Methyl 2-(4-methylphenylsulfonamido)acetate**

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₁₃ NO ₄ S	[1]
Molecular Weight	243.28 g/mol	[1]
CAS Number	2645-02-5	[1]
Appearance	White to off-white solid	[2]
Melting Point	89-91 °C	[3]
IUPAC Name	methyl 2-[(4-methylphenyl)sulfonylamido]acetate	[1]
InChI Key	GYQBPYXMRNEAKZ-UHFFFAOYSA-N	[3]

Synthesis and Experimental Protocols

The synthesis of **Methyl 2-(4-methylphenylsulfonamido)acetate** typically involves the sulfonylation of glycine methyl ester with p-toluenesulfonyl chloride. This reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

General Synthetic Procedure

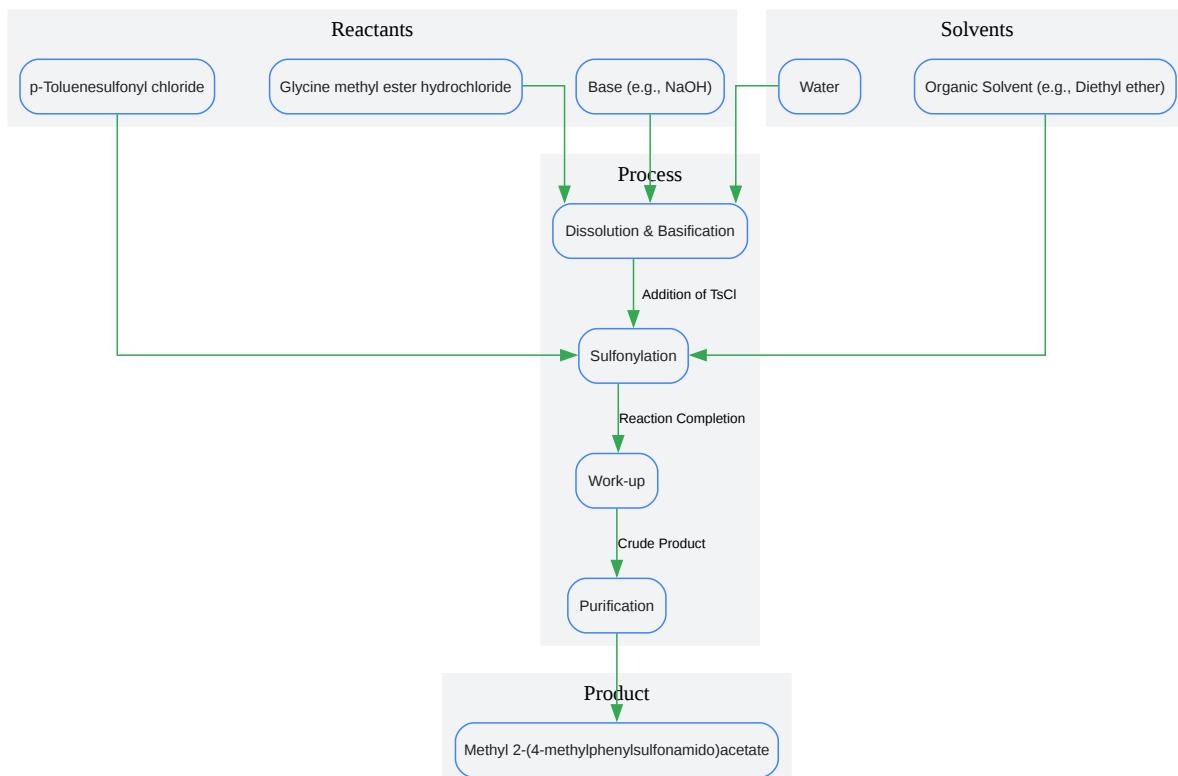
A common method for the synthesis of **Methyl 2-(4-methylphenylsulfonamido)acetate** is as follows:

Experimental Protocol:

- **Dissolution:** Glycine methyl ester hydrochloride is dissolved in a suitable solvent, such as water or a mixture of water and an organic solvent like diethyl ether.
- **Basification:** The solution is cooled in an ice bath, and a base, such as sodium hydroxide or sodium carbonate, is added to neutralize the hydrochloride and free the glycine methyl ester.
- **Sulfonylation:** A solution of p-toluenesulfonyl chloride in an organic solvent (e.g., diethyl ether) is added dropwise to the cooled reaction mixture with vigorous stirring. The reaction is

typically allowed to proceed for several hours.

- Work-up: After the reaction is complete, the organic layer is separated, washed with water and brine, and then dried over an anhydrous drying agent (e.g., sodium sulfate).
- Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield pure **Methyl 2-(4-methylphenylsulfonamido)acetate**.

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Synthetic workflow for **Methyl 2-(4-methylphenylsulfonamido)acetate**.

Spectral Data and Characterization

The structure of **Methyl 2-(4-methylphenylsulfonamido)acetate** can be confirmed by various spectroscopic techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Table 2: Spectroscopic Data for **Methyl 2-(4-methylphenylsulfonamido)acetate**

Technique	Data	Source(s)
IR (cm^{-1})	~3283 (N-H stretch), ~1740 (C=O ester stretch)	[3]
^1H NMR (ppm)	~7.3-7.8 (aromatic protons), ~5.0 (sulfonamido NH), ~3.7 (methyl ester), ~2.4 (aromatic methyl)	[3]
^{13}C NMR	Data not available in sufficient detail in the searched literature.	
Mass Spec. (m/z)	243 (M ⁺), 184, 155, 91	[1]

Mass Spectrometry Fragmentation

The mass spectrum of **Methyl 2-(4-methylphenylsulfonamido)acetate** shows a molecular ion peak (M⁺) at m/z 243, corresponding to its molecular weight. Key fragment ions are observed at m/z 184, 155, and 91.



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Proposed mass spectrometry fragmentation pathway.

Biological Activity and Mechanism of Action

Methyl 2-(4-methylphenylsulfonamido)acetate is reported to exhibit antibacterial properties.

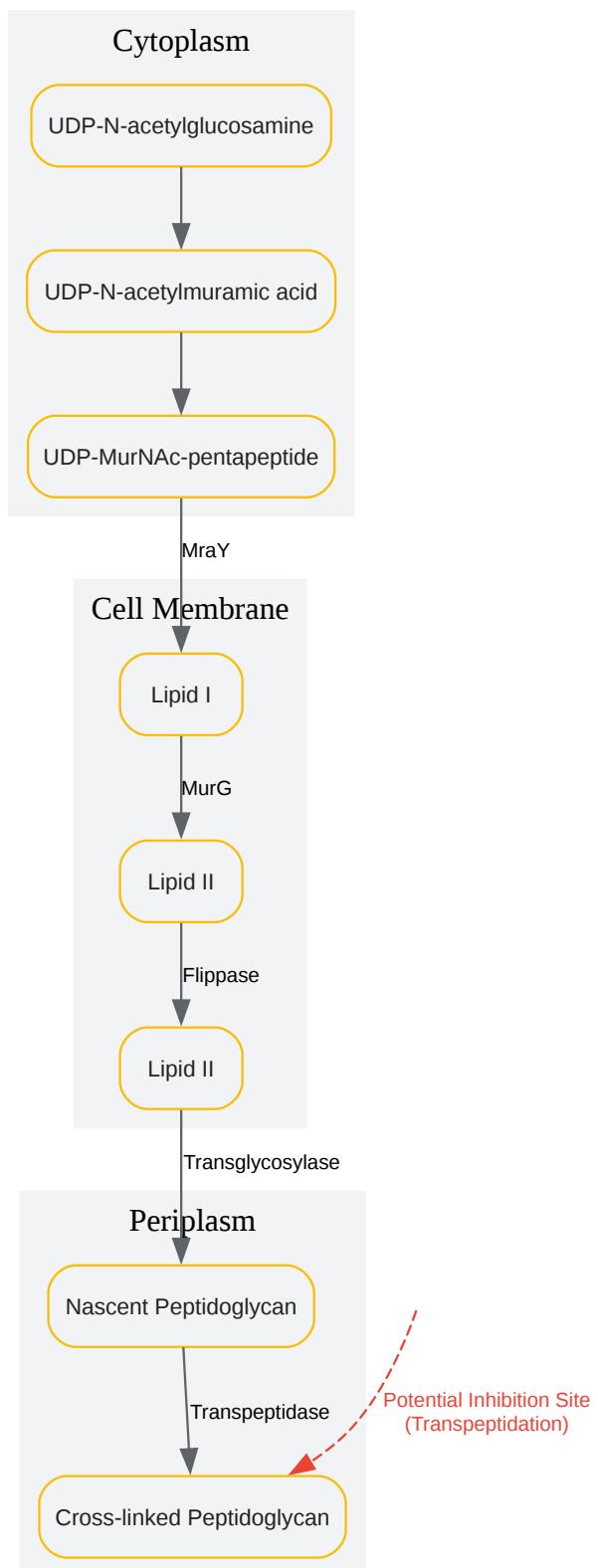
[3] The proposed mechanism of action involves the inhibition of peptidoglycan synthesis, a crucial process for the formation of the bacterial cell wall.[3]

Peptidoglycan Synthesis Pathway

The peptidoglycan synthesis pathway is a complex, multi-step process that occurs in the cytoplasm, at the cell membrane, and in the periplasmic space of bacteria. It is a well-established target for many antibiotics. The pathway can be broadly divided into three stages:

- Cytoplasmic Stage: Synthesis of the UDP-N-acetylmuramic acid (UDP-MurNAc)-pentapeptide precursor.
- Membrane Stage: Formation of Lipid II, the complete peptidoglycan monomer, attached to a lipid carrier (bactoprenol).
- Periplasmic Stage: Polymerization of the glycan chains and cross-linking of the peptide side chains to form the mature peptidoglycan layer.

While it is suggested that **Methyl 2-(4-methylphenylsulfonamido)acetate** interferes with this pathway, the precise enzyme or step that is inhibited has not been definitively identified in the available literature.



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Bacterial peptidoglycan synthesis pathway and a potential inhibition site.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available data. Further experimental verification is recommended. The biological activity data for this specific compound is limited in the public domain.

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